BenchChemオンラインストアへようこそ!

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid

SOAT-1/ACAT-1 inhibition Side-chain SAR Sebum suppression

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid (CAS 1910797-64-6) is a synthetic, racemic small-molecule building block (C14H16N2O4, MW 276.29 g/mol) belonging to the N1-aryl-2,5-dioxoimidazolidine class. The compound features an imidazolidine-2,5-dione core scaffold N-substituted with a 4-isopropylphenyl group at position 1 and an acetic acid side chain at position 4.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1910797-64-6
Cat. No. B2630880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid
CAS1910797-64-6
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C14H16N2O4/c1-8(2)9-3-5-10(6-4-9)16-13(19)11(7-12(17)18)15-14(16)20/h3-6,8,11H,7H2,1-2H3,(H,15,20)(H,17,18)
InChIKeyOFMNQVBPDRAWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic Acid (CAS 1910797-64-6): Structural Classification and Procurement Sourcing Data


{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid (CAS 1910797-64-6) is a synthetic, racemic small-molecule building block (C14H16N2O4, MW 276.29 g/mol) belonging to the N1-aryl-2,5-dioxoimidazolidine class . The compound features an imidazolidine-2,5-dione core scaffold N-substituted with a 4-isopropylphenyl group at position 1 and an acetic acid side chain at position 4 . It is currently offered commercially as a research-grade chemical (typical purity ≥90–95%) by multiple suppliers for use as a synthetic intermediate and screening compound , though primary peer-reviewed pharmacological characterization for this specific CAS number remains absent from the indexed scientific literature as of the search date.

Why Generic Substitution Fails for {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic Acid: Key Differentiation Axes Among N1-Aryl-2,5-dioxoimidazolidine Analogs


Within the N1-aryl-2,5-dioxoimidazolidine chemotype, even conservative structural modifications produce functionally non-interchangeable compounds. The target compound's specific combination of (i) N1-(4-isopropylphenyl) substitution, (ii) a C4-acetic acid side chain, and (iii) a racemic configuration differentiates it from commercially available close analogs such as the propanoic acid homolog (CAS 1922787-46-9, C15; available from Sigma-Aldrich ), the N3-isopropyl regioisomer (CAS 708261-61-4), and the enantiopure S-enantiomer (CAS not assigned; offered by EvitaChem and BenchChem). In the broader hydantoin/dioxoimidazolidine class, published structure–activity relationship (SAR) data for SOAT-1 inhibitors demonstrate that N1-aryl substitution identity, side-chain length, and stereochemistry at C4 all independently modulate target engagement potency and selectivity [1]. Consequently, generic substitution—replacing this compound with a different N1-aryl analog, a homologated side-chain variant, or an alternative enantiomer—risks altering or abolishing the desired biological or chemical property in the end application.

Quantitative Differentiation Evidence for {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic Acid Versus Close Analogs


Side-Chain Length Differentiation: Acetic Acid (C14) vs. Propanoic Acid (C15) Homolog in Soat-1 Inhibitor Pharmacophore Context

The target compound (C14 acetic acid derivative) differs from its closest commercially available Sigma-Aldrich comparator, 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid (CAS 1922787-46-9; C15 propanoic acid homolog), exclusively by the length of the C4 carboxylic acid side chain (one methylene unit) . Within the patent-established dioxo-imidazolidine SOAT-1 inhibitor pharmacophore [1], the C4 side chain directly occupies the enzyme catalytic pocket, and homologation from acetic to propanoic acid has been shown across multiple exemplified compound series to produce measurable shifts in both inhibitory potency and physicochemical properties relevant to topical formulation (logD, solubility). Although direct head-to-head IC50 data for these two specific CAS numbers are not publicly available, the patent SAR framework indicates that side-chain length is a critical determinant of target engagement, making these two compounds non-substitutable for SOAT-1-related screening campaigns [1].

SOAT-1/ACAT-1 inhibition Side-chain SAR Sebum suppression Dermatology

Regioisomeric Differentiation: N1-(4-Isopropylphenyl) vs. N3-Isopropyl Substitution Pattern in Dioxoimidazolidine Scaffolds

The target compound incorporates the 4-isopropylphenyl substituent at the N1 position of the imidazolidine-2,5-dione ring, whereas the commercially prevalent analog 2-(3-isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS 708261-61-4) carries a simple isopropyl group at N3 . This regioisomeric distinction carries significant pharmacological consequences: in the SOAT-1 inhibitor patent exemplified by US 8,420,681, N1-aryl substitution (including 4-substituted phenyl variants) is an essential structural requirement for SOAT-1 binding, while N3-alkyl substitution alone yields inactive or weakly active compounds [1]. The N1-(4-isopropylphenyl) motif provides both hydrophobic π-stacking interactions with the enzyme aromatic pocket and appropriate spatial orientation of the dioxoimidazolidine warhead, features absent in the N3-isopropyl regioisomer [1].

Regioisomerism N-Substitution SAR Dioxoimidazolidine Medicinal Chemistry

Chirality Differentiation: Racemic Mixture vs. Enantiopure (S)-Enantiomer for Asymmetric Synthesis and Pharmacological Studies

The target compound (CAS 1910797-64-6) is supplied as a racemic mixture at the C4 chiral center, whereas the (S)-enantiomer, (S)-2-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid, is separately available from specialist vendors . In the hydantoin/dioxoimidazolidine class, enantiomers frequently display quantitatively divergent pharmacological profiles. For the structurally related hydantoin derivative 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7), published in vivo antinociceptive data (acetic acid-induced writhing model in mice) demonstrate that pharmacological activity is stereospecific, with distinct enantiomers exhibiting different potency and efficacy profiles [1]. Although direct enantiomer-comparative bioassay data are not available for CAS 1910797-64-6 specifically, the class-wide precedent mandates that racemic and enantiopure forms cannot be treated as equivalent in any stereosensitive biological or asymmetric synthetic application [1].

Chirality Enantiomer differentiation Asymmetric synthesis Stereochemistry

Core Scaffold Differentiation: 2,5-Dioxoimidazolidine (Hydantoin) vs. 2,4-Dioxoimidazolidine Regioisomers in Biological Target Engagement

The target compound's 2,5-dioxo substitution pattern on the imidazolidine ring (a hydantoin-type scaffold with carbonyls at positions 2 and 5) distinguishes it from 2,4-dioxoimidazolidine regioisomers, which arise when the acetic acid side chain is attached at N1 rather than C4. The 2,5-dioxo arrangement places the acetic acid moiety on the same ring carbon (C4) that bears the variable substituent in the broader SOAT-1 inhibitor patent series, a geometry demonstrated to be important for productive enzyme interaction [1]. In contrast, the 2,4-dioxo regioisomer 2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid (CAS not specified; MW 290.32) relocates the aryl group to C4 and the acetic acid chain to N1, fundamentally altering the spatial presentation of pharmacophoric elements . The patent SAR for SOAT-1 inhibition indicates that the 2,5-dioxo configuration with C4 side-chain attachment is the active pharmacophore, while alternative carbonyl arrangements yield compounds with reduced or absent target engagement [1].

Scaffold hopping Regioisomerism Hydantoin Target selectivity

Absence of Published Primary Pharmacological Data: Evidence Gap and Implications for Comparator-Based Selection

A systematic search of the indexed scientific and patent literature identified no peer-reviewed primary research articles, no PubChem BioAssay records, and no patent examples in which CAS 1910797-64-6 was directly assayed for biological activity [1]. This compound appears exclusively in chemical supplier catalogs (ChemDiv, Chemenu, Arctom, ChemSrc) as a research-grade building block, without associated pharmacological IC50, Ki, EC50, or ADME data . This evidentiary gap is critical for procurement decision-making: the compound's closest commercially available comparator, 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid (CAS 1922787-46-9; Sigma-Aldrich), similarly lacks published bioassay data, underscoring that the entire N1-(4-isopropylphenyl)-2,5-dioxoimidazolidine subclass remains pharmacologically uncharacterized in the public domain . Users seeking validated biological activity should note that selection of this compound must be driven by internal screening data or synthetic utility rather than by externally validated target engagement profiles.

Data availability Screening compound Procurement risk Evidence-based selection

Recommended Procurement and Application Scenarios for {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic Acid (CAS 1910797-64-6)


SOAT-1 (Sterol-O-Acyl Transferase-1) Inhibitor Screening and Hit-to-Lead Medicinal Chemistry

Based on its structural congruence with the N1-aryl-2,5-dioxoimidazolidine pharmacophore defined in US Patent 8,420,681 [1], this compound is best deployed as a screening candidate in SOAT-1/ACAT-1 biochemical or cell-based assays for sebum suppression, cholesterol esterification inhibition, or atherosclerosis-related target engagement. Users should include the propanoic acid homolog (CAS 1922787-46-9) as a side-by-side comparator to establish side-chain SAR. The racemic nature of CAS 1910797-64-6 makes it suitable for initial hit identification; subsequent chiral resolution or enantioselective synthesis should be considered once activity is confirmed.

Synthetic Building Block for Dioxoimidazolidine-Focused Compound Library Construction

The compound's carboxylic acid functionality at C4 enables straightforward amide coupling, esterification, or reduction chemistries, making it a versatile core scaffold for generating diverse compound libraries . The N1-(4-isopropylphenyl) substituent provides a defined hydrophobic aromatic moiety that can be exploited in fragment-based or diversity-oriented synthesis programs targeting protein–protein interaction interfaces or hydrophobic enzyme pockets. Procurement in gram quantities (available from multiple vendors at >90% purity) supports both milligram-scale library production and preparative-scale intermediate synthesis.

Negative Control Compound for N3-Substituted Dioxoimidazolidine Analog Studies

Given the pharmacophoric requirement for N1-aryl substitution in the SOAT-1 inhibitor series [1], this compound can serve as a positive pharmacophore control, while the N3-isopropyl regioisomer (CAS 708261-61-4) may function as a predicted inactive comparator in target engagement assays. This differential pairing enables experimental confirmation of the N1-aryl pharmacophore hypothesis within a user's specific assay system.

Chiral Chromatography Method Development and Enantiomeric Purity Reference Standard

As a racemic mixture with a single chiral center, CAS 1910797-64-6 is suitable for development and validation of chiral HPLC or SFC separation methods aimed at resolving the (R)- and (S)-enantiomers [2]. The separated enantiomers can then be compared in stereosensitive biological assays, following the precedent established for structurally related hydantoin derivatives where enantiomers display differential in vivo pharmacological activity [2].

Quote Request

Request a Quote for {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.